9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]
CAS No.: 303059-81-6
Cat. No.: VC16093695
Molecular Formula: C24H21BrN2O
Molecular Weight: 433.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303059-81-6 |
|---|---|
| Molecular Formula | C24H21BrN2O |
| Molecular Weight | 433.3 g/mol |
| IUPAC Name | 9-bromo-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
| Standard InChI | InChI=1S/C24H21BrN2O/c25-19-9-10-23-20(14-19)22-15-21(26-27(22)24(28-23)11-3-4-12-24)18-8-7-16-5-1-2-6-17(16)13-18/h1-2,5-10,13-14,22H,3-4,11-12,15H2 |
| Standard InChI Key | IBGHFIKHBLJQFH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br |
Introduction
The compound 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c] oxazine-5,1'-cyclopentane] is a complex organic molecule featuring a spiro structure, which is characterized by two interconnected rings sharing a single atom. This compound is notable for its intricate chemical structure, which includes a bromine atom, a naphthalene ring, and a spiro linkage, contributing to its unique chemical properties and potential biological activities.
Synthesis and Chemical Reactions
The synthesis of these spiro compounds typically involves multiple steps, starting from readily available precursors. The process requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to optimize yields and purity. Techniques such as chromatography are essential for isolating the final product.
The bromine atom in these compounds serves as a good leaving group for substitution reactions, allowing for further functionalization. This reactivity is crucial for exploring potential applications in medicinal chemistry and materials science.
Biological and Pharmaceutical Applications
Spiro compounds with similar structures have shown diverse biological activities, making them suitable for investigating interactions with enzymes or receptors. The presence of aromatic rings and a bromine atom enhances their binding affinity to specific molecular targets, potentially leading to inhibitory effects on enzymatic activity or modulation of receptor functions.
While specific biological activities of 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c] oxazine-5,1'-cyclopentane] are not well-documented, related compounds are being explored for their therapeutic potential in targeting specific enzymes or receptors.
Industrial and Materials Science Applications
In addition to biological applications, spiro compounds are utilized in developing advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic applications. Their unique structural features make them valuable building blocks for synthesizing more complex molecules and studying reaction mechanisms.
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